(R)-3-Hydroxy Midostaurin (CAS 179237-49-1), commonly designated as CGP 52421, is the primary, long-acting active hydroxyl metabolite of the multikinase inhibitor midostaurin[1]. In commercial and research procurement, it is primarily sourced as an analytical reference standard for therapeutic drug monitoring (TDM), physiologically based pharmacokinetic (PBPK) modeling, and in vitro kinase profiling . Unlike the parent compound, which is rapidly metabolized, CGP 52421 exhibits profound accumulation in plasma and high affinity for alpha-1 acidic glycoprotein (AAG) [1]. This makes the exact metabolite a critical reference standard for calibrating LC-MS/MS workflows and validating late-stage preclinical models in acute myeloid leukemia (AML) and systemic mastocytosis (SM), where parent-drug data alone is insufficient to predict steady-state biological activity[REFS-1, REFS-2].
Attempting to substitute (R)-3-Hydroxy Midostaurin with the parent drug (midostaurin) or its O-demethylated counterpart (CGP 62221) critically compromises analytical and biological workflows. In pharmacokinetic tracking, generic substitution fails because CGP 52421 possesses a terminal half-life nearly 25 times longer than midostaurin, meaning it dictates the steady-state plasma profile after the first week of dosing [1]. In functional assays, the compounds are not interchangeable: while midostaurin potently inhibits KIT-driven proliferation in mast cells, CGP 52421 lacks this activity entirely, yet retains strong suppression of IgE-mediated histamine release [2]. Consequently, using the parent drug as a proxy in cellular or plasma-shifted assays will result in massive overestimations of in vivo anti-proliferative efficacy and inaccurate TDM calibrations [REFS-1, REFS-2].
For laboratories establishing LC-MS/MS quantification protocols, the pharmacokinetic stability of the target analyte is paramount. (R)-3-Hydroxy Midostaurin demonstrates a terminal elimination half-life of 482 hours, vastly exceeding the 19-hour half-life of the parent drug midostaurin and the 32-hour half-life of the CGP 62221 metabolite [1]. Because CGP 52421 continues to accumulate until day 28 of dosing, it becomes the dominant circulating species at steady state.
| Evidence Dimension | Terminal elimination half-life |
| Target Compound Data | 482 hours (CGP 52421) |
| Comparator Or Baseline | 19 hours (Midostaurin) / 32 hours (CGP 62221) |
| Quantified Difference | ~25-fold longer half-life than the parent drug |
| Conditions | Human in vivo pharmacokinetic profiling |
Procuring this exact standard is mandatory for clinical LC-MS/MS therapeutic drug monitoring workflows, as it is the primary species requiring quantification at steady state.
In in vitro models of systemic mastocytosis, the parent drug midostaurin and the CGP 62221 metabolite inhibit HMC-1 neoplastic mast cell proliferation with IC50 values of 50–250 nM, driven by KIT dephosphorylation [1]. In stark contrast, (R)-3-Hydroxy Midostaurin (CGP 52421) fails to induce dephosphorylation of KIT V560G or D816V and does not efficiently block KIT-dependent proliferation, despite retaining comparable inhibitory effects on IgE-dependent histamine release (IC50 < 1 µM) [1].
| Evidence Dimension | KIT-dependent proliferation inhibition (IC50) |
| Target Compound Data | No significant inhibition or KIT dephosphorylation observed |
| Comparator Or Baseline | Midostaurin and CGP 62221 (IC50 = 50–250 nM) |
| Quantified Difference | Complete loss of KIT-driven anti-proliferative activity while retaining IgE histamine release inhibition |
| Conditions | HMC-1 neoplastic mast cell lines (KIT V560G / D816V) |
Provides a critical negative control for KIT-targeted drug discovery, allowing researchers to isolate downstream IgE-mediated symptom relief from direct anti-tumor efficacy.
The high affinity of (R)-3-Hydroxy Midostaurin for alpha-1 acidic glycoprotein (AAG) drastically alters its functional potency in physiological environments. While CGP 52421 effectively inhibits FLT3 autophosphorylation with an IC50 of approximately 132 nM in standard culture medium, this value shifts to 9.8 µM in human plasma . This ~74-fold reduction in free-drug potency is a critical variable that cannot be accurately modeled using the parent drug's binding kinetics.
| Evidence Dimension | FLT3 autophosphorylation IC50 |
| Target Compound Data | 9.8 µM in human plasma |
| Comparator Or Baseline | 132 nM in standard culture medium |
| Quantified Difference | ~74-fold reduction in potency due to AAG binding |
| Conditions | FLT3 autophosphorylation assay (culture medium vs. plasma) |
Essential for calibrating physiologically based pharmacokinetic (PBPK) models to accurately predict free-drug fractions and avoid overestimating in vivo efficacy.
This compound is the right choice for calibrating clinical mass spectrometry workflows. Its 482-hour half-life ensures it is the dominant circulating species requiring quantification at steady state, making it a mandatory reference standard for accurate TDM [1].
This compound is required to model protein-binding shifts in late-stage preclinical development. Researchers utilize its high AAG affinity to calculate accurate free-drug fractions and plasma-adjusted IC50 values, correcting the ~74-fold potency shift observed between culture media and human plasma .
This compound is a highly specific chemical probe for isolating IgE-mediated histamine suppression from KIT-driven tumor apoptosis. Its unique target engagement profile—lacking the KIT V560G/D816V dephosphorylation activity of the parent drug—makes it an essential control in mast cell assays [2].